molecular formula C6H14N2O2 B169184 tert-Butyl 2-methylhydrazinecarboxylate CAS No. 127799-54-6

tert-Butyl 2-methylhydrazinecarboxylate

Cat. No.: B169184
CAS No.: 127799-54-6
M. Wt: 146.19 g/mol
InChI Key: UZRUVUYVHGPEAP-UHFFFAOYSA-N
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Description

tert-Butyl 2-methylhydrazinecarboxylate is an organic compound with the chemical formula C₆H₁₄N₂O₂. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

tert-Butyl 2-methylhydrazinecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethylhydrazine with p-tert-butyl chloroformate under an inert atmosphere. The reaction is typically carried out at a low temperature to ensure the stability of the product . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

tert-Butyl 2-methylhydrazinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield this compound oxide, while reduction with lithium aluminum hydride can produce tert-butyl 2-methylhydrazine .

Scientific Research Applications

tert-Butyl 2-methylhydrazinecarboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers. In industry, it is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-methylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

tert-Butyl 2-methylhydrazinecarboxylate can be compared with other similar compounds, such as tert-butyl carbazate and tert-butyl 2-cyano-2-methylhydrazinecarboxylate. While all these compounds share a similar tert-butyl group, they differ in their functional groups and reactivity. For example, tert-butyl carbazate is primarily used as a protecting group in organic synthesis, while tert-butyl 2-cyano-2-methylhydrazinecarboxylate is used in the synthesis of pharmaceuticals. The unique properties of this compound, such as its stability and reactivity, make it particularly valuable in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(methylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8-7-4/h7H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRUVUYVHGPEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576659
Record name tert-Butyl 2-methylhydrazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127799-54-6
Record name 1,1-Dimethylethyl 2-methylhydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127799-54-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-methylhydrazine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00576659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-methyl(tert-butoxy)carbohydrazide
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Synthesis routes and methods I

Procedure details

A solution of 24.8 g (70.8 mmol) of 1-benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate in 500 ml of ethanol was hydrogenated in the presence of 1.24 g of palladium (10% on activated carbon) at RT and standard pressure. The reaction mixture was then filtered through Celite and the filtrate was concentrated under reduced pressure and dried. Yield: 12.3 g (purity 48%, 57% of theory)
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1.24 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-[(1,1-dimethylethoxy)carbonyl]-2-[(phenylmethoxy)carbonyl]-2-methylhydrazine (15.0 g, 53. mmole) in 100 ml of methanol containing 4.9 ml of concentrated hydrochloric acid was hydrogenated at 1 atm in the presence of 3.0 g of 10% palladium-on-charcoal catalyst for 1 hour. The catalyst was filtered and the solvents were removed in vacuo. The residue was dissolved in water, the pH adjusted to 8.0 with sodium hydroxide and the mixture was extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and evaporated to give 5.6 g of the title compound as a colorless solid, m.p. 50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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